5-amino-2-(butylamino)-4-(methoxymethyl)-6-methylnicotinonitrile
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Overview
Description
5-amino-2-(butylamino)-4-(methoxymethyl)-6-methylnicotinonitrile is a chemical compound that belongs to the class of nicotinic acetylcholine receptor agonists. This compound has been widely studied for its potential therapeutic applications in various diseases.
Mechanism of Action
5-amino-2-(butylamino)-4-(methoxymethyl)-6-methylnicotinonitrile acts as an agonist of the nicotinic acetylcholine receptor. This receptor is involved in various physiological processes, including learning, memory, and attention. By activating this receptor, this compound enhances cholinergic neurotransmission, which is impaired in various neurological diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its agonistic activity on the nicotinic acetylcholine receptor. This compound has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to improve motor function and reduce tremors in animal models of Parkinson's disease. Additionally, this compound has been shown to reduce nicotine self-administration in animal models of nicotine addiction.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-amino-2-(butylamino)-4-(methoxymethyl)-6-methylnicotinonitrile for lab experiments is its specificity for the nicotinic acetylcholine receptor. This compound can be used to study the role of this receptor in various physiological and pathological processes. However, one of the limitations of this compound is its relatively low potency, which may require high concentrations for in vitro experiments.
Future Directions
There are several future directions for the study of 5-amino-2-(butylamino)-4-(methoxymethyl)-6-methylnicotinonitrile. One of the most promising directions is the development of more potent analogs of this compound for therapeutic use. Additionally, the role of the nicotinic acetylcholine receptor in various neurological and psychiatric diseases can be further studied using this compound. Finally, the potential use of this compound as a tool for studying cholinergic neurotransmission and its role in cognition and behavior can also be explored.
Synthesis Methods
The synthesis of 5-amino-2-(butylamino)-4-(methoxymethyl)-6-methylnicotinonitrile can be achieved through a multistep process. The starting material is 2,6-dimethylpyridine-3,5-dicarbonitrile, which is first converted to 2,6-dimethyl-3,5-dicyano-4-(methoxymethyl)pyridine. This intermediate is then reacted with butylamine in the presence of a reducing agent to obtain this compound.
Scientific Research Applications
5-amino-2-(butylamino)-4-(methoxymethyl)-6-methylnicotinonitrile has been studied for its potential therapeutic applications in various diseases. One of the most promising applications is in the treatment of Alzheimer's disease. This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and nicotine addiction.
properties
IUPAC Name |
5-amino-2-(butylamino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-4-5-6-16-13-10(7-14)11(8-18-3)12(15)9(2)17-13/h4-6,8,15H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWLDEPWNZLLGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=C(C(=C1C#N)COC)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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